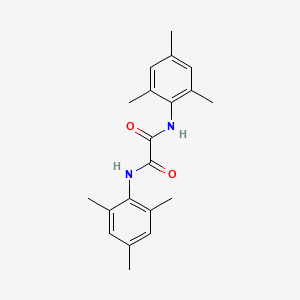![molecular formula C30H41NO B12102547 7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)
7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex polycyclic structure with a unique arrangement of fused rings. Let’s break down its name:
- The prefix “7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]” indicates the substituents on the tricyclic core.
- The core structure is a tricyclic azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene .
- The compound’s intricate architecture suggests potential interesting properties and applications.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multiple steps due to its complexity.
- Industrial production methods may involve modifications of existing synthetic strategies or novel approaches.
Análisis De Reacciones Químicas
Oxidation: The compound’s double bonds could undergo oxidative reactions, potentially leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction of the azatricyclo core could yield saturated analogs.
Substitution: Substituents on the core may participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, hydrogenation (reduction) might use a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Major Products: Without experimental data, we can’t definitively predict major products, but exploring these reactions could reveal valuable derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its interactions with biological macromolecules (proteins, nucleic acids) and potential therapeutic applications.
Medicine: Exploring its pharmacological properties, toxicity, and potential drug development.
Industry: Considering its use in materials science, catalysis, or as a precursor for other compounds.
Mecanismo De Acción
- Unfortunately, specific information about its mechanism of action is lacking. we can speculate:
- It might interact with cellular receptors or enzymes due to its complex structure.
- Further research is needed to elucidate its targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: While I don’t have direct information on similar compounds, we can compare it to other polycyclic structures with azatricyclo cores.
Uniqueness: Its tert-butyl and propan-2-ylidenepyran substituents make it distinct. We’d need to explore databases and literature to find close analogs.
Remember that this compound’s detailed investigation would require experimental work and access to specialized databases
Propiedades
Fórmula molecular |
C30H41NO |
|---|---|
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene |
InChI |
InChI=1S/C30H41NO/c1-20(2)22-16-24(32-26(17-22)28(3,4)5)11-10-21-14-23-18-29(6,7)19-31-13-12-30(8,9)25(15-21)27(23)31/h10-11,14-17H,12-13,18-19H2,1-9H3/b11-10+ |
Clave InChI |
DYDHBYXLNJLECS-ZHACJKMWSA-N |
SMILES isomérico |
CC(=C1C=C(OC(=C1)C(C)(C)C)/C=C/C2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C |
SMILES canónico |
CC(=C1C=C(OC(=C1)C(C)(C)C)C=CC2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)




![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)



